

Application Notes and Protocols: 1H NMR Spectrum of 3-(4-Methoxyphenyl)propionic acid

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)propionic acid

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Introduction

These application notes provide a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **3-(4-Methoxyphenyl)propionic acid**. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The provided data and protocols are essential for identifying and quantifying this compound in various experimental settings.

Molecular Structure and Proton Environments

The structure of **3-(4-Methoxyphenyl)propionic acid** contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton groups are the carboxylic acid proton (-COOH), the aromatic protons on the benzene ring, the methoxy group protons (-OCH₃), and the two methylene groups (-CH₂-) of the propionic acid side chain.

1H NMR Spectral Data

The 1H NMR spectrum of **3-(4-Methoxyphenyl)propionic acid** was acquired in deuterated chloroform (CDCl₃) at 399.65 MHz.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Data of 3-(4-Methoxyphenyl)propionic acid in CDCl3



Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-a (-COOH)	~11.0	Singlet (broad)	1H	-
H-d (Ar-H)	7.120	Doublet	2H	~8.6
H-e (Ar-H)	6.833	Doublet	2H	~8.6
H-b (-OCH ₃)	3.777	Singlet	3Н	-
H-c (-CH ₂ -)	2.892	Triplet	2H	~7.7
H-f (-CH ₂ -)	2.64	Triplet	2H	~7.7

Note: The chemical shift of the carboxylic acid proton (H-a) can be broad and its position may vary depending on concentration and temperature.

Interpretation of the Spectrum

- Carboxylic Acid Proton (H-a): A broad singlet is observed at a downfield chemical shift of approximately 11.0 ppm, which is characteristic of a carboxylic acid proton.
- Aromatic Protons (H-d and H-e): The para-substituted benzene ring gives rise to two doublets. The two protons (H-d) ortho to the propionic acid side chain are deshielded by the electron-withdrawing effect of the carboxylic group and resonate at 7.120 ppm. The two protons (H-e) ortho to the electron-donating methoxy group are more shielded and appear at 6.833 ppm. The coupling between these adjacent aromatic protons results in a doublet splitting pattern with a typical ortho-coupling constant of approximately 8.6 Hz.
- Methoxy Protons (H-b): The three protons of the methoxy group appear as a sharp singlet at 3.777 ppm.
- Methylene Protons (H-c and H-f): The two methylene groups of the propionic acid chain form an ethyl-like system. The protons on the carbon adjacent to the aromatic ring (H-c) appear as a triplet at 2.892 ppm, while the protons on the carbon adjacent to the carbonyl group (H-f) resonate as a triplet at 2.64 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene group, with a typical vicinal coupling constant of around 7.7 Hz.



Experimental Protocols Sample Preparation

- Weighing the Sample: Accurately weigh approximately 38 mg of 3-(4-Methoxyphenyl)propionic acid.[1]
- Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.5 mL of deuterated chloroform (CDCl₃).[1]
- Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
 NMR tube.
- Reference Standard: CDCl₃ typically contains a small amount of non-deuterated chloroform (CHCl₃) which gives a signal at 7.26 ppm that can be used as an internal reference.
 Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Instrument Parameters (for a ~400 MHz Spectrometer)

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans (NS): 16 to 64 (depending on sample concentration)
- Relaxation Delay (D1): 1-5 seconds
- Acquisition Time (AQ): 3-4 seconds
- Spectral Width (SW): 16 ppm (from -2 to 14 ppm)
- Transmitter Frequency (O1P): Centered in the middle of the spectrum (e.g., 6 ppm).



Data Processing

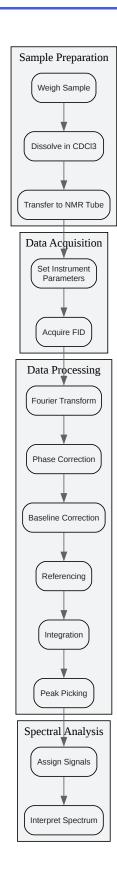
- Fourier Transform (FT): Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and then perform a Fourier transform.
- Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
- Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.
- Integration: Integrate all the signals to determine the relative number of protons for each peak.
- Peak Picking: Identify and label the chemical shifts of all the peaks.

Visualizations Molecular Structure with Proton Assignments

Caption: Structure of **3-(4-Methoxyphenyl)propionic acid** with proton assignments.

Experimental Workflow





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Caption: Workflow for 1H NMR analysis of **3-(4-Methoxyphenyl)propionic acid**.



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References

- 1. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
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